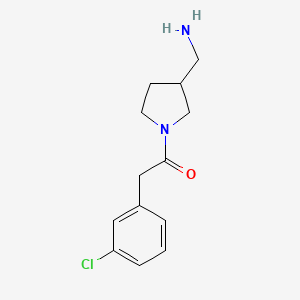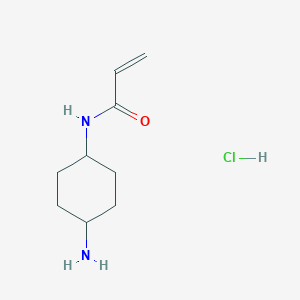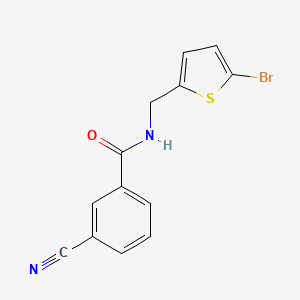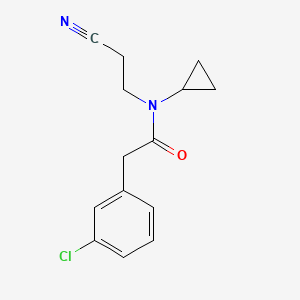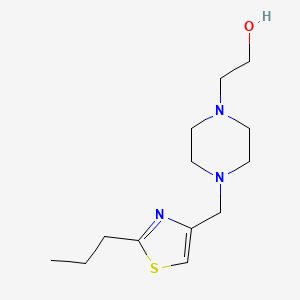![molecular formula C13H14N4O2 B14900988 3-Ethyl-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14900988.png)
3-Ethyl-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile is a complex organic compound characterized by its unique bicyclic structure. This compound contains 33 atoms, including 14 hydrogen atoms, 13 carbon atoms, 4 nitrogen atoms, and 2 oxygen atoms . Its structure features multiple bonds, including double and triple bonds, and several functional groups such as nitriles and ethers .
準備方法
The synthesis of 3-Ethyl-5-imino-1,7-dimethyl-2,6-dioxabicyclo[222]octane-4,8,8-tricarbonitrile involves multiple steps and specific reaction conditionsThe reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the compound.
化学反応の分析
3-Ethyl-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
3-Ethyl-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
作用機序
The mechanism of action of 3-Ethyl-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as nitriles and ethers, allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar compounds to 3-Ethyl-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile include other bicyclic compounds with nitrile and ether functional groups. Some examples are:
This compound (isomer): This compound has a similar structure but different stereochemistry.
This compound (analog): This compound has similar functional groups but different substituents on the bicyclic core.
The uniqueness of 3-Ethyl-5-imino-1,7-dimethyl-2,6-dioxabicyclo[22
特性
分子式 |
C13H14N4O2 |
|---|---|
分子量 |
258.28 g/mol |
IUPAC名 |
3-ethyl-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile |
InChI |
InChI=1S/C13H14N4O2/c1-4-9-13(7-16)10(17)19-11(3,18-9)8(2)12(13,5-14)6-15/h8-9,17H,4H2,1-3H3 |
InChIキー |
MDEREIJXLWDTJX-UHFFFAOYSA-N |
正規SMILES |
CCC1C2(C(=N)OC(O1)(C(C2(C#N)C#N)C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


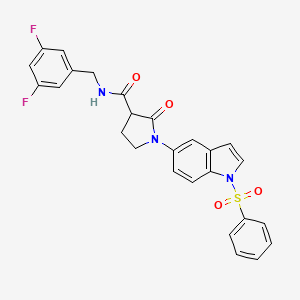
![(2R,3S,3aR,6aR)-Methyl 3-amino-2-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B14900920.png)
![Methyl 2-((3aS,4R,6R,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14900921.png)
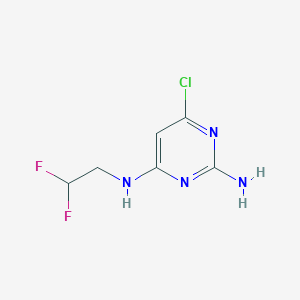
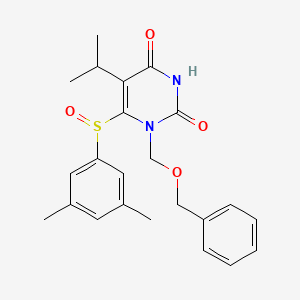
![3-([1,1'-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B14900946.png)
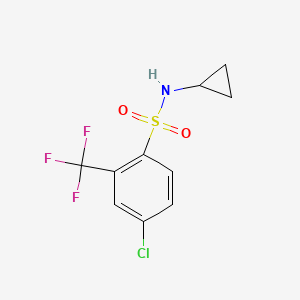
![tert-Butyl 2-amino-3-cyano-6,6-dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B14900955.png)
![2-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B14900960.png)
